molecular formula C10H6ClF2NO B2580520 2-Chloro-7-(difluoromethoxy)quinoline CAS No. 2260930-81-0

2-Chloro-7-(difluoromethoxy)quinoline

Cat. No.: B2580520
CAS No.: 2260930-81-0
M. Wt: 229.61
InChI Key: KIJJNHOORIZBAR-UHFFFAOYSA-N
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Description

2-Chloro-7-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6ClF2NO. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound is characterized by the presence of a chlorine atom at the second position and a difluoromethoxy group at the seventh position on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(difluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with difluoromethoxy reagents under specific conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the Friedlander heteroannulation method using nano ZnO as a catalyst, which provides regiospecific synthesis under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of microwave-assisted synthesis and ionic liquids has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoline, like other quinoline derivatives, involves interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making quinoline derivatives effective antibacterial agents . The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and cell death .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-7-(difluoromethoxy)quinoline is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s stability and interaction with biological targets compared to other quinoline derivatives .

Properties

IUPAC Name

2-chloro-7-(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJJNHOORIZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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